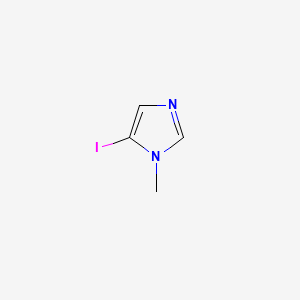
Ethyl-6,8-Dibrom-2-oxo-1,2-dihydrochinolin-3-carboxylat
Übersicht
Beschreibung
Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9Br2NO3 and its molecular weight is 375.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitor des Acetylcholinesterase-Enzyms
Diese Verbindung wurde synthetisiert und als potenter Inhibitor gegen das Acetylcholinesterase-Enzym (AChE) bewertet, das eine entscheidende Rolle bei der Alzheimer-Krankheit spielt . Die synthetisierten Carboxamide zeigten eine starke Wirksamkeit bei der Hemmung von AChE . Beispielsweise zeigte eine der Verbindungen einen IC50-Wert von 7 nM und eine bessere Erholung von Scopolamin-induzierter Demenz als Donepezil .
Antitumoraktivität
Ethyl-2-Oxochinolin-3-carboxylate und ihre halogenierten Derivate, einschließlich des 6,8-Dibrom-Derivats, wurden synthetisiert und auf ihre in-vitro-Antiproliferationsaktivität gegen MCF-7- und HepG2-Krebszelllinien untersucht . Die Zellzyklusanalyse zeigte einen Zellzyklusarrest in der G2/M-Phase und Prä-G1-Apoptose .
Behandlung der Alzheimer-Krankheit
Die Verbindung wurde bei der Synthese von Tacrin-Analoga verwendet, die zur Behandlung der Alzheimer-Krankheit eingesetzt wurden . Tacrin wurde jahrzehntelang verwendet, wurde aber 2013 aufgrund seiner hepatotoxischen Nebenwirkung eingestellt . Die synthetisierten Analoga dieser Verbindung sind frei von Hepatotoxizität .
Forschung zu neurodegenerativen Erkrankungen
Die Verbindung wurde in der Forschung im Zusammenhang mit neurodegenerativen Erkrankungen verwendet . Sie wurde bei der Synthese neuer Verbindungen verwendet, die AChE hemmen, das im Gehirn reichlich vorhanden ist und eine entscheidende Rolle bei neurodegenerativen Erkrankungen spielt .
Synthese neuer Verbindungen
Die Verbindung wurde bei der Synthese neuer Verbindungen verwendet . Beispielsweise wurde sie bei der Synthese neuer 2-Oxo-1,2-dihydrochinolin-3-carboxamide und Ethyl-7-Hydroxy-2-oxo-1,2-dihydrochinolin-3-carboxylate .
Pharmazeutische Entwicklung
Chinolonderivate, einschließlich dieser Verbindung, haben im Bereich der pharmazeutischen Entwicklung eine wichtige Position eingenommen . Sie besitzen eine beträchtliche Antikrebswirksamkeit, und einige von ihnen werden bereits in der Klinik zur Behandlung verschiedener Krebserkrankungen eingesetzt .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with enzymes such as acetylcholinesterase (ache) .
Mode of Action
It is suggested that similar compounds may exert their effects through interactions with the active site of their target enzymes .
Result of Action
Similar compounds have been reported to have potential antitumor effects .
Biochemische Analyse
Biochemical Properties
Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase (AChE) enzyme . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid. The inhibition of AChE by ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate leads to an accumulation of acetylcholine, which can affect neurotransmission and various physiological processes .
Cellular Effects
Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes and proteins involved in neurotransmission . Additionally, this compound can impact gene expression and cellular metabolism, leading to changes in cell function. For instance, its interaction with acetylcholinesterase can alter the levels of acetylcholine, thereby affecting neuronal communication and potentially leading to neuroprotective effects .
Molecular Mechanism
The molecular mechanism of action of ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its binding interactions with the acetylcholinesterase enzyme . By binding to the active site of AChE, this compound inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. This inhibition can lead to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate may also interact with other biomolecules, influencing various cellular pathways and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged effects on neurotransmission and cellular processes .
Dosage Effects in Animal Models
The effects of ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate can exhibit toxic effects, including neurotoxicity and other physiological disturbances . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate is involved in metabolic pathways related to neurotransmitter regulation. The compound interacts with acetylcholinesterase, affecting the hydrolysis of acetylcholine into choline and acetic acid . This interaction can influence metabolic flux and metabolite levels, impacting overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can affect its localization and accumulation, influencing its overall activity and effects .
Subcellular Localization
The subcellular localization of ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
ethyl 6,8-dibromo-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8-4-6-3-7(13)5-9(14)10(6)15-11(8)16/h3-5H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQHSUUUNALIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2NC1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191556 | |
| Record name | Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860787-14-0 | |
| Record name | Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860787-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B1301261.png)


![4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde](/img/structure/B1301283.png)

